[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone
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Overview
Description
Synthesis Analysis
Unfortunately, the search results do not provide specific information about the synthesis of "[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone" .Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the search results .Chemical Reactions Analysis
The search results do not provide specific information about the chemical reactions involving "[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone" .Scientific Research Applications
Analgesic Properties
2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone: and its derivatives have been investigated for their analgesic potential. In a study by Bhole et al., several compounds were synthesized, and their analgesic activity was evaluated using the acetic acid-induced writhing method. Notably, compounds like ethyl 4-(4-ethenylphenyl)-2-(methylsulfanyl)-1,4-dihydropyrimidine-5-carboxylate (IIh) and ethyl 2-(methylsulfanyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimidine-5-carboxylate (IIl) exhibited significant analgesic effects .
COX-2 Inhibition
The same compounds were also tested for their inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory reactions. The title compounds demonstrated inhibitory activity against COX-2, with IC50 values ranging from 0.66 to 0.87 µM .
Related Compounds
In addition to the specified compound, related pyrimidine derivatives like 6-(2,6-dichlorophenyl)-8-methyl-2-([3-(methylsulfanyl)phenyl]amino)-7H,8H-pyrido[2,3-d]pyrimidin-7-one have been studied for their therapeutic potential, particularly targeting ephrin receptors in certain cancers .
Mechanism of Action
properties
IUPAC Name |
[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c18-15-8-4-5-13(11-15)12-22-17-19-9-10-20(17)16(21)14-6-2-1-3-7-14/h1-8,11H,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMQTDRYDMSQNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone |
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